molecular formula C8H12O2 B1606141 1,2-Cyclopentanedione CAS No. 3008-40-0

1,2-Cyclopentanedione

Cat. No.: B1606141
CAS No.: 3008-40-0
M. Wt: 140.18 g/mol
InChI Key: XZDMGEBEHZDGES-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1,2-Cyclopentanedione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a potential inhibitor of certain enzymes. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This interaction suggests that this compound may influence metabolic pathways by modulating the activity of PPARγ.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it has been reported to impact cell signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and function . These effects highlight the potential of this compound as a modulator of cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For instance, the compound’s interaction with PPARγ involves binding to the receptor’s ligand-binding domain, leading to changes in gene expression . Additionally, this compound may act as an enzyme inhibitor, affecting the catalytic activity of enzymes involved in metabolic pathways. These molecular interactions underscore the compound’s potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air may lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have indicated that this compound can exert sustained effects on cellular processes, including gene expression and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, this compound may induce adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the regulation of glucose and lipid metabolism through its interaction with PPARγ . Additionally, the compound may influence the tricarboxylic acid cycle and glycolysis by modulating enzyme activities involved in these pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes and biochemical reactions.

Properties

IUPAC Name

cyclopentane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISBNCSMVCNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952490
Record name 1,2-Cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3008-40-0
Record name 1,2-Cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3008-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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